Boc-glu(ofm)-oh
Overview
Description
Boc-Glu(Ofm)-OH, also known as N-Boc-L-glutamic acid gamma (9-fluorenylmethyl) ester, is a peptide . It has been used for the synthesis of ester insulin and cyclic peptide mixtures .
Synthesis Analysis
Boc-Glu(Ofm)-OH has been used in the fully convergent chemical synthesis of ester insulin . It has also been used in the preparation of head-to-tail cyclic peptides via side-chain attachment .Chemical Reactions Analysis
Boc-Glu(Ofm)-OH has been used in various chemical reactions, including the synthesis of ester insulin and cyclic peptide mixtures .Physical And Chemical Properties Analysis
Boc-Glu(Ofm)-OH has a molecular formula of C24H27NO6 and a molecular weight of 425.5 . It is a white to off-white powder . It has a melting point of 130-131 °C, a predicted boiling point of 633.5±55.0 °C, and a predicted density of 1.232±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Solid-Phase Synthesis of Cyclic Peptides : Boc-based protection schemes, including Boc-Glu(OFm)-OH, have been used in the solid-phase synthesis of cyclic peptides. Challenges like epimerization during synthesis have been addressed in this context (Valero, Giralt, & Andreu, 1996).
Synthesis of Casein-Related Peptides and Phosphopeptides : Boc-Glu(OFm)-OH has been utilized in the synthesis of multiple-O-phosphoseryl-containing peptides, indicating its role in creating specific peptide sequences for various applications (Perich, Johns, & Reynolds, 1992).
Synthesis of Isosteres of Ser(P)-Peptides : The compound has been employed in the synthesis of isosteres for serine phosphate-containing peptides, highlighting its utility in mimicking phosphorylation states in peptides (Tong, Perich, & Johns, 1990).
Cyclic Peptides with Unnatural Thioether Side-Chain Bridges : In the synthesis of cyclic peptides featuring thioether side-chain bridges, Boc-Glu(OFm)-OH has been used, demonstrating its role in creating structurally diverse peptides (Campiglia et al., 2004).
Preparation of Boc-Cys(S-Pyr)-OH and Its Applications : This derivative is used in the synthesis of peptides featuring heterodisulfide bonds, indicating its versatility in peptide modification (Huang & Carey, 2009).
Self-Assembled Structures of Modified Amino Acids : The self-assembled structures formed by modified amino acids like Boc-Glu(OFm)-OH are of interest for potential applications in material chemistry and biomedical fields (Gour et al., 2021).
Inhibitors of Staphylococcus aureus Endoproteinase GluC : Phosphonic analogues of glutamic acid, related to Boc-Glu(OFm)-OH, have been synthesized as inhibitors of a virulence factor from Staphylococcus aureus, showing potential in developing new antibacterial agents (Burchacka et al., 2013).
Characterisation of TNF-α-Related Peptides : In the study of TNF-α active-site probes, Boc-Glu(OFm)-OH has been part of the solid-phase synthesis process, contributing to the understanding of this important cytokine (Alewood et al., 1993).
Safety And Hazards
Boc-Glu(Ofm)-OH may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . In case of accidental release, use appropriate tools to put the spilled material into a convenient waste disposal container .
properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQRXYWDDVULAP-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154010 | |
Record name | N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-glu(ofm)-oh | |
CAS RN |
123417-18-5 | |
Record name | N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123417185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-alpha-tert-Butyloxycarbonylglutamic acid gamma-fluorenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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